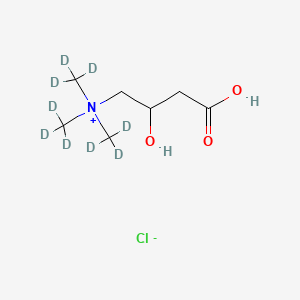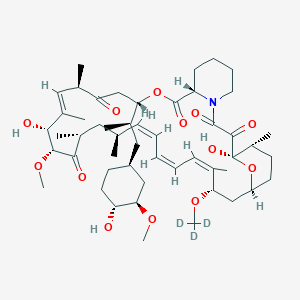
D,L Carnitine-d9 Chloride
Vue d'ensemble
Description
DL-Carnitine-d9 (chlorure) est une forme marquée au deutérium du chlorure de DL-carnitine. Il s’agit d’un mélange racémique de D- et L-carnitine, qui sont essentiels à la β-oxydation des acides gras. Ce composé est principalement utilisé comme étalon interne pour la quantification de la carnitine dans diverses études biologiques et chimiques .
Applications De Recherche Scientifique
DL-Carnitine-d9 (chloride) has a wide range of scientific research applications, including:
Mécanisme D'action
Le DL-Carnitine-d9 (chlorure) exerce ses effets en participant au transport des acides gras dans la matrice mitochondriale, où la β-oxydation se produit. Ce processus est essentiel pour la production d’énergie dans les cellules. Le composé interagit avec des cibles moléculaires comme la carnitine acyltransférase et des voies impliquées dans le métabolisme des acides gras .
Analyse Biochimique
Biochemical Properties
D,L Carnitine-d9 Chloride interacts with various enzymes, proteins, and other biomolecules. It plays an essential role in the β-oxidation of fatty acids . This process involves the transport of long-chain fatty acyl-CoAs into the mitochondria, where they are broken down .
Cellular Effects
This compound influences cell function by participating in cellular metabolism, specifically in the β-oxidation of fatty acids . This process is crucial for energy production within cells. The compound’s role in this metabolic pathway suggests that it may have significant effects on cell signaling pathways, gene expression, and overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the transport of long-chain fatty acyl-CoAs into the mitochondria for degradation by β-oxidation . This process is crucial for energy production within cells. The compound’s role in this metabolic pathway suggests that it may interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathway of β-oxidation of fatty acids . This process involves the transport of long-chain fatty acyl-CoAs into the mitochondria, where they are broken down . The compound’s role in this metabolic pathway suggests that it may interact with various enzymes or cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role in the β-oxidation of fatty acids . It is involved in the transport of long-chain fatty acyl-CoAs into the mitochondria
Subcellular Localization
The subcellular localization of this compound is likely within the mitochondria, given its role in the transport of long-chain fatty acyl-CoAs into the mitochondria for degradation by β-oxidation
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation du DL-Carnitine-d9 (chlorure) implique l’utilisation de précurseurs marqués au deutérium. Les conditions de réaction impliquent généralement des températures contrôlées et l’utilisation de solvants comme l’acide acétique glacial pour obtenir une pureté et un rendement élevés .
Méthodes de production industrielle
La production industrielle du DL-Carnitine-d9 (chlorure) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures de contrôle de qualité rigoureuses pour garantir la pureté et la constance du produit. L’utilisation de techniques avancées comme la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) est courante pour l’assurance qualité .
Analyse Des Réactions Chimiques
Types de réactions
Le DL-Carnitine-d9 (chlorure) subit diverses réactions chimiques, notamment :
Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Implique le remplacement d’un atome ou d’un groupe par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées à des températures et des pH contrôlés pour assurer les résultats souhaités .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du DL-Carnitine-d9 (chlorure) peut conduire à la formation de dérivés de la carnitine avec des groupes fonctionnels modifiés .
Applications de la recherche scientifique
Le DL-Carnitine-d9 (chlorure) a un large éventail d’applications de recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
Composés similaires
L-Carnitine : La forme naturelle de la carnitine, essentielle au métabolisme des acides gras.
D-Carnitine : L’énantiomère de la L-carnitine, avec des effets biologiques différents.
Acétyl-L-Carnitine : Une forme acétylée de la L-carnitine, utilisée pour ses effets neuroprotecteurs potentiels.
Unicité
Le DL-Carnitine-d9 (chlorure) est unique en raison de son marquage au deutérium, ce qui en fait un étalon interne idéal pour les études analytiques. Sa nature racémique permet d’étudier les effets de la D- et de la L-carnitine, ce qui fournit des informations complètes sur le métabolisme de la carnitine .
Propriétés
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-tris(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(CC(=O)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661857 | |
| Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219386-75-0 | |
| Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1219386-75-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















